molecular formula C8H7BrF2O2 B3275322 5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene CAS No. 623148-02-7

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene

Cat. No. B3275322
CAS RN: 623148-02-7
M. Wt: 253.04 g/mol
InChI Key: WDMZCMVJOMPLIU-UHFFFAOYSA-N
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Description

“5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene” is a chemical compound with the CAS Number: 623148-02-7 . It has a molecular weight of 253.04 .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene” includes a benzene ring substituted with bromo, difluoro, and methoxymethoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Biologically Active Compounds : The compound has been used in the total synthesis of biologically active natural products. For instance, it played a role in the synthesis of a complex natural product starting from a related bromo-dimethoxyphenyl compound (Akbaba et al., 2010).

  • Starting Material in Organometallic Synthesis : Bromo- and difluoro-substituted benzenes, like the one , are valuable starting materials for various organometallic syntheses. These compounds are used to create intermediates for further chemical reactions (Porwisiak & Schlosser, 1996).

  • Facile Synthesis of Isoindoles : Bromo-substituted benzenes are crucial in the synthesis of isoindoles, which have applications in pharmaceuticals and organic materials (Kuroda & Kobayashi, 2015).

  • Preparation of Photodynamic Therapy Agents : Some derivatives of bromo-difluoro-methoxy benzenes have been used in the preparation of compounds for photodynamic therapy, a treatment modality for certain types of cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Incorporation into Polymeric Materials : Such compounds can be integrated into polymeric materials, altering their physical properties for specific applications, such as in the creation of low dielectric materials (Kubo et al., 2005).

  • Crystal Structure Studies : Bromo-difluoro-methoxy benzenes have been used in crystallography to understand molecular interactions and structure, contributing to material science and nanotechnology (Suchetan et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for “5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene” indicates that it has a GHS07 pictogram and a warning signal word . Specific hazard and precautionary statements are not provided in the available data.

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMZCMVJOMPLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-(methoxymethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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